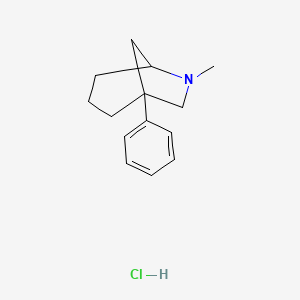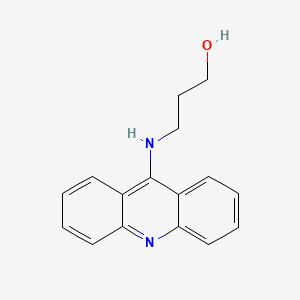
(+-)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[3.2.1]octane family, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. These compounds have gained significant interest due to their synthetic and pharmacological potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-azabicyclo[3.2.1]octane derivatives, including (±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride, often involves intramolecular cyclization reactions. One common method is the Dieckmann cyclization of piperidine derivatives . Another approach involves the use of N-hydroxy acetylation followed by treatment with samarium(II) iodide (SmI2) to cleave the N–O bond, followed by amide methylation .
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction yields amines .
Applications De Recherche Scientifique
(±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of (±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with specific receptors or enzymes to exert its pharmacological effects .
Comparaison Avec Des Composés Similaires
(±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound shares the same bicyclic scaffold but lacks the methyl and phenyl substituents.
8-Azabicyclo[3.2.1]octane: This compound is part of the tropane alkaloid family and has a similar bicyclic structure but with different substituents.
The uniqueness of (±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride lies in its specific substituents, which confer distinct chemical and pharmacological properties .
Propriétés
Numéro CAS |
61098-40-6 |
|---|---|
Formule moléculaire |
C14H20ClN |
Poids moléculaire |
237.77 g/mol |
Nom IUPAC |
6-methyl-1-phenyl-6-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-15-11-14(9-5-8-13(15)10-14)12-6-3-2-4-7-12;/h2-4,6-7,13H,5,8-11H2,1H3;1H |
Clé InChI |
KXSOMYMRSHILBL-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2(CCCC1C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B14145335.png)

![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)

![Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]-](/img/structure/B14145376.png)
![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B14145379.png)

![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)


![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)

![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
